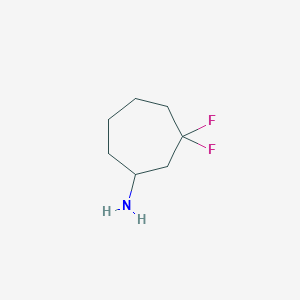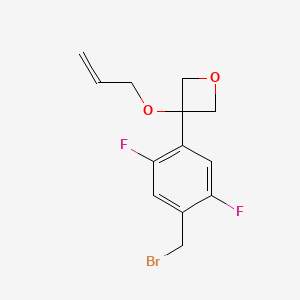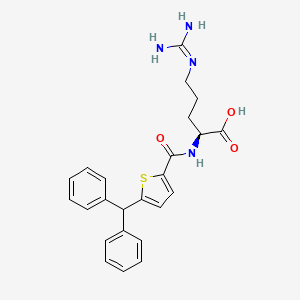
(5-Benzhydrylthiophene-2-carbonyl)-L-arginine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Benzhydrylthiophene-2-carbonyl)-L-arginine is a synthetic compound that combines a thiophene ring with a benzhydryl group and an L-arginine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Benzhydrylthiophene-2-carbonyl)-L-arginine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with sulfur.
Introduction of the Benzhydryl Group: The benzhydryl group can be introduced via Friedel-Crafts alkylation, where benzene reacts with a benzhydryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Coupling with L-Arginine: The final step involves coupling the (5-Benzhydrylthiophene-2-carbonyl) moiety with L-arginine using peptide coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Benzhydrylthiophene-2-carbonyl)-L-arginine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzhydryl group can be reduced to a benzyl group.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Applications De Recherche Scientifique
(5-Benzhydrylthiophene-2-carbonyl)-L-arginine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of (5-Benzhydrylthiophene-2-carbonyl)-L-arginine involves its interaction with specific molecular targets. The benzhydryl group may interact with hydrophobic pockets in proteins, while the L-arginine moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-Benzhydrylthiophene-2-carbonyl)-L-lysine: Similar structure but with L-lysine instead of L-arginine.
(5-Benzhydrylthiophene-2-carbonyl)-L-histidine: Contains L-histidine instead of L-arginine.
Uniqueness
(5-Benzhydrylthiophene-2-carbonyl)-L-arginine is unique due to the presence of the L-arginine moiety, which can interact with specific biological targets differently compared to other amino acids. This uniqueness may confer distinct biological activities and potential therapeutic applications.
Propriétés
Formule moléculaire |
C24H26N4O3S |
|---|---|
Poids moléculaire |
450.6 g/mol |
Nom IUPAC |
(2S)-2-[(5-benzhydrylthiophene-2-carbonyl)amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C24H26N4O3S/c25-24(26)27-15-7-12-18(23(30)31)28-22(29)20-14-13-19(32-20)21(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-6,8-11,13-14,18,21H,7,12,15H2,(H,28,29)(H,30,31)(H4,25,26,27)/t18-/m0/s1 |
Clé InChI |
XYFDAJRUBYOTRD-SFHVURJKSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(S3)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(S3)C(=O)NC(CCCN=C(N)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)propan-1-ol](/img/structure/B15277751.png)
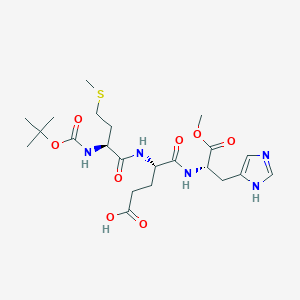
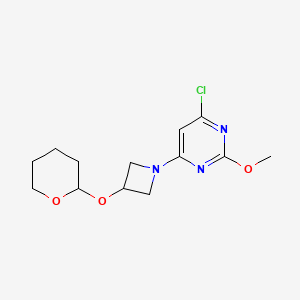
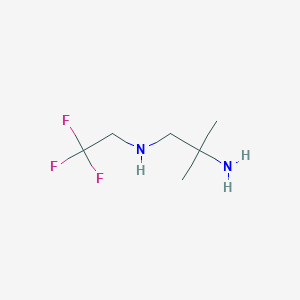

![6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B15277779.png)

![5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxylic acid](/img/structure/B15277796.png)

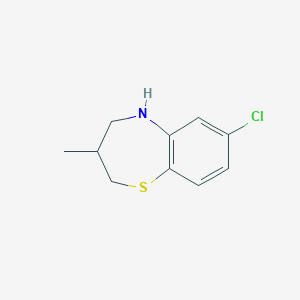
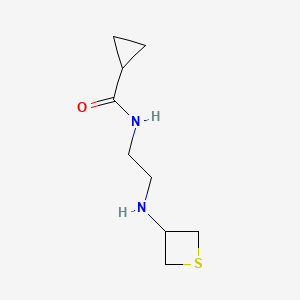
![Ethyl (1S,2S,3S,4R)-3-Aminobicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B15277851.png)
